Cas no 2138146-60-6 (3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl-)

3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl- structure
2138146-60-6 structure
商品名:3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl-
CAS番号:2138146-60-6
MF:C10H9ClFN3
メガワット:225.649964094162
CID:5268786

3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl- 化学的及び物理的性質

名前と識別子

    • 3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl-
    • インチ: 1S/C10H9ClFN3/c1-14-9-5-2-3-6(11)8(12)10(5)15-4-7(9)13/h2-4H,13H2,1H3,(H,14,15)
    • InChIKey: SSMZOZBHHWBYPM-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=C(Cl)C=2F)C(NC)=C(N)C=1

3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-362301-0.25g
7-chloro-8-fluoro-N4-methylquinoline-3,4-diamine
2138146-60-6
0.25g
$683.0 2023-03-07
Enamine
EN300-362301-2.5g
7-chloro-8-fluoro-N4-methylquinoline-3,4-diamine
2138146-60-6
2.5g
$1454.0 2023-03-07
Enamine
EN300-362301-0.05g
7-chloro-8-fluoro-N4-methylquinoline-3,4-diamine
2138146-60-6
0.05g
$624.0 2023-03-07
Enamine
EN300-362301-5.0g
7-chloro-8-fluoro-N4-methylquinoline-3,4-diamine
2138146-60-6
5.0g
$2152.0 2023-03-07
Enamine
EN300-362301-0.1g
7-chloro-8-fluoro-N4-methylquinoline-3,4-diamine
2138146-60-6
0.1g
$653.0 2023-03-07
Enamine
EN300-362301-1.0g
7-chloro-8-fluoro-N4-methylquinoline-3,4-diamine
2138146-60-6
1g
$0.0 2023-06-07
Enamine
EN300-362301-10.0g
7-chloro-8-fluoro-N4-methylquinoline-3,4-diamine
2138146-60-6
10.0g
$3191.0 2023-03-07
Enamine
EN300-362301-0.5g
7-chloro-8-fluoro-N4-methylquinoline-3,4-diamine
2138146-60-6
0.5g
$713.0 2023-03-07

3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl- 関連文献

3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl-に関する追加情報

Introduction to 3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl- (CAS No. 2138146-60-6)

The compound 3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl- (CAS No. 2138146-60-6) represents a significant advancement in the field of medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. This heterocyclic amine derivative exhibits a unique structural framework that has garnered considerable attention from researchers due to its potential pharmacological properties. The presence of both chloro and fluoro substituents, along with a methylated amine group, contributes to its distinct chemical profile and influences its interactions with biological targets.

From a chemical perspective, the molecule's core structure is derived from quinoline, a well-documented scaffold in drug discovery. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer activities. The introduction of electron-withdrawing groups such as chlorine and fluorine at specific positions enhances the compound's lipophilicity and binding affinity, making it an attractive candidate for further development. The N4-methyl substitution further modulates its electronic properties and steric hindrance, potentially affecting both its metabolic stability and pharmacokinetic behavior.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular docking studies suggest that 3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl- may interact with various protein targets, including enzymes and receptors involved in critical cellular pathways. For instance, preliminary data indicate that it could exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. These findings align with the broader trend in medicinal chemistry toward the development of targeted therapies that exploit specific molecular interactions.

In the realm of drug discovery, the synthesis of this compound exemplifies the synergy between organic chemistry and biotechnology. The multi-step synthesis involves strategic functional group transformations that highlight the ingenuity of synthetic chemists in creating complex molecular architectures. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the quinoline ring system efficiently. Additionally, protective group strategies have been crucial in ensuring regioselective modifications during the synthesis process.

The pharmacological evaluation of 3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl- has been a focal point for several research groups. In vitro assays have demonstrated promising activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, its interaction with bacterial enzymes has been explored as part of efforts to develop novel antibiotics. The fluorine atom's role in modulating metabolic stability is particularly noteworthy; fluorinated compounds often exhibit improved bioavailability and prolonged half-lives compared to their non-fluorinated counterparts.

From a regulatory standpoint, the compound's development follows stringent guidelines to ensure safety and efficacy. Preclinical studies are essential to assess its toxicity profile and pharmacokinetic parameters before human trials can commence. These studies provide critical insights into how the body processes the drug and identify any potential adverse effects early in the development pipeline.

The impact of this compound extends beyond academic research; it represents a tangible example of how investment in fundamental chemical research can yield novel therapeutic agents. Collaborative efforts between academic institutions and pharmaceutical companies are often required to translate laboratory discoveries into viable clinical candidates. Such partnerships leverage complementary expertise in synthetic chemistry, biology, and medicine to accelerate the drug development process.

Future directions for research on 3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl- include exploring its mechanism of action in greater detail. Understanding how it interacts with biological targets at a molecular level will provide valuable insights for optimizing its therapeutic potential. Additionally, structure-activity relationship (SAR) studies will be instrumental in modifying its chemical framework to enhance efficacy while minimizing side effects.

The broader significance of this compound lies in its contribution to the evolving landscape of medicinal chemistry. As drug-resistant pathogens emerge and chronic diseases continue to pose challenges to global health, innovative molecules like this one are indispensable tools for addressing unmet medical needs. The development pipeline for such compounds underscores the importance of sustained investment in research and development within academia and industry.

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